molecular formula C23H17NO2 B339959 N-[4-(1-naphthyloxy)phenyl]benzamide

N-[4-(1-naphthyloxy)phenyl]benzamide

Cat. No.: B339959
M. Wt: 339.4 g/mol
InChI Key: XVLKESFBJBJSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-Naphthyloxy)phenyl]benzamide is a benzamide derivative characterized by a naphthyloxy substituent at the para position of the phenyl ring. Such compounds are often explored for pharmaceutical applications, including antimicrobial, anticancer, and enzyme-inhibitory activities, depending on their substituents .

Properties

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

N-(4-naphthalen-1-yloxyphenyl)benzamide

InChI

InChI=1S/C23H17NO2/c25-23(18-8-2-1-3-9-18)24-19-13-15-20(16-14-19)26-22-12-6-10-17-7-4-5-11-21(17)22/h1-16H,(H,24,25)

InChI Key

XVLKESFBJBJSTP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Systems

  • N-(2-Nitrophenyl)-4-bromo-benzamide (I) (): This compound features electron-withdrawing nitro and bromo groups, which enhance electrophilicity and may improve binding to biological targets. The nitro group also introduces steric hindrance, which could affect molecular packing and crystallinity .
  • N-{4-[4-(Benzoylamino)phenoxy]phenyl}benzamide (): With a phenoxy-benzamide core, this analog lacks the extended conjugation of naphthalene but shares a similar ether linkage. The benzoylamino group introduces hydrogen-bonding capability, which may enhance intermolecular interactions compared to the naphthyloxy group .

Heterocyclic Modifications

  • Imidazole Derivatives (): Compounds like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide exhibit significant anticancer activity due to the imidazole moiety’s ability to participate in π-π stacking and hydrogen bonding.
  • Thiophene/Pyridine-Substituted Benzamides (): Derivatives such as N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride incorporate heterocycles that modulate electronic properties. Thiophene’s electron-rich nature contrasts with naphthalene’s extended π-system, which could influence redox behavior or binding to hydrophobic pockets in proteins .

Sulfonamide and Sulfonyl Derivatives

  • N4-Benzoylsulfabenzamide ():
    Sulfonamide-containing benzamides, like this compound, exhibit enhanced hydrogen-bonding and solubility due to the sulfonyl group. The naphthyloxy group in the target compound may reduce polarity compared to sulfonamides, impacting bioavailability .

  • 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide ():
    The sulfamoyl group here introduces a zwitterionic character, improving water solubility. In contrast, the naphthyloxy group’s hydrophobicity might favor lipid bilayer penetration, suggesting divergent therapeutic applications .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Benzamide Derivatives

Compound Name Melting Point (°C) Yield (%) Key Functional Groups Notable Spectral Data (IR, NMR) Reference
N-(2-Nitrophenyl)-4-bromo-benzamide 198–200 75 -NO₂, -Br ν(C=O) at 1680 cm⁻¹; δ(Ar-H) at 7.5–8.2 ppm
N-(3-Chloro-4-fluorophenyl)-imidazole-benzamide 215–217 82 -Cl, -F, imidazole ν(NH) at 3270 cm⁻¹; imidazole C-H at 7.3 ppm
N-[4-(2-Aminocyclopropyl)phenyl]-thiophene-benzamide 189–191 68 Thiophene, cyclopropane ν(C=S) at 1243 cm⁻¹; thiophene protons at 6.8–7.4 ppm
N-{4-[4-(Benzoylamino)phenoxy]phenyl}benzamide Not reported Not reported Benzoylamino, phenoxy ν(C=O) at 1663 cm⁻¹; aromatic protons at 6.9–7.8 ppm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.